

Synthesis and Characterization of Bilastine-d6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Bilastine-d6**, the deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into its synthesis, analytical characterization, and applications.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Deuterated compounds, such as **Bilastine-d6**, are valuable tools in pharmaceutical research, primarily used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass.[1][3] The incorporation of six deuterium atoms on the two methyl groups of the propanoic acid moiety provides a stable isotopic label for precise quantification by mass spectrometry.[4]

Physicochemical Properties

The key physicochemical properties of **Bilastine-d6** are summarized in the table below.



Property	Value	Reference
Chemical Name	2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(methyl-d3)propanoic-3,3,3-d3 acid	[3]
Molecular Formula	C28H31D6N3O3	[5]
Molecular Weight	469.65 g/mol	[5]
CAS Number	1215358-58-9	[3]
Appearance	Off-White Solid	N/A
Purity (by HPLC)	≥98%	N/A
Isotopic Purity	>99.5 atom %D	N/A
Solubility	Slightly soluble in Chloroform and Methanol	N/A
Storage	Recommended at -20°C	[3]

Synthesis of Bilastine-d6

While a specific, detailed protocol for the synthesis of **Bilastine-d6** is not publicly available, a plausible synthetic route can be conceptualized based on established synthesis methods for Bilastine and general principles of isotopic labeling. The key step involves the introduction of the deuterated dimethylpropanoic acid moiety. One potential strategy involves the alkylation of a suitable precursor with a deuterated agent.

A likely precursor for the final step is 2-(4-{2-[4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl]ethyl}phenyl)acetonitrile. The synthesis could proceed by introducing the deuterated isobutyric acid group. This can be achieved by first synthesizing deuterated 2-bromoisobutyric acid from 2-hydroxy-2-methyl-d3-propionic-3,3,3-d3 acid, a commercially available starting material. The final step would be the alkylation of the phenylacetonitrile derivative with the deuterated 2-bromoisobutyric acid, followed by hydrolysis of the nitrile to the carboxylic acid.



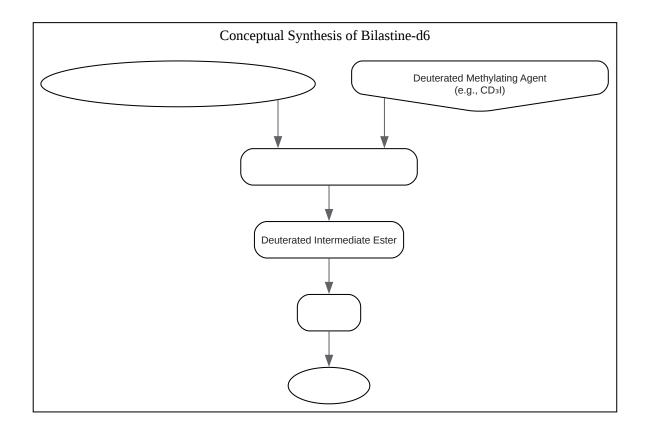




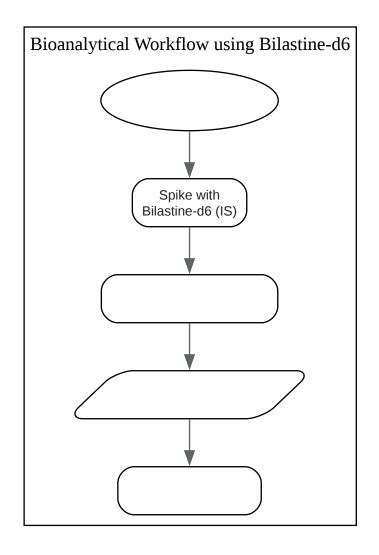
An alternative approach involves the use of deuterated methyl iodide (CD₃I) for the gemdimethylation of a phenylacetic acid ester precursor. This method would introduce the two trideuteromethyl groups in a single step.

Below is a conceptual workflow for the synthesis of **Bilastine-d6**.









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